Sequirin C

説明

This compound has been reported in Cryptomeria japonica, Sequoia sempervirens, and Metasequoia glyptostroboides with data available.

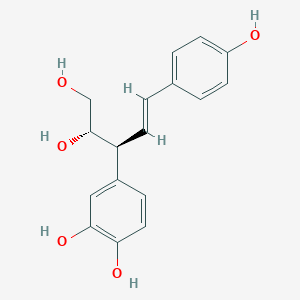

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c18-10-17(22)14(12-4-8-15(20)16(21)9-12)7-3-11-1-5-13(19)6-2-11/h1-9,14,17-22H,10H2/b7-3+/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWISKPOVFKUES-SITIDLGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(C2=CC(=C(C=C2)O)O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[C@@H](C2=CC(=C(C=C2)O)O)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318509 | |

| Record name | Sequirin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-29-1 | |

| Record name | Sequirin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sequirin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sequirin C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Identification

Sequirin C is a naturally occurring norlignan, a class of organic compounds found in various plant species. This document provides a detailed overview of its chemical identity, biological activities, and the experimental methodologies used to investigate its properties.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol | [1][2][3] |

| CAS Number | 18194-29-1 | [1][4][5] |

| Molecular Formula | C17H18O5 | [1][2][4] |

| Molecular Weight | 302.32 g/mol | [1] |

| InChI Key | UWWISKPOVFKUES-SITIDLGXSA-N | [1][3] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for developing analytical methods.

| Property | Value | Reference |

| Topological Polar Surface Area | 101.0 Ų | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Rotatable Bond Count | 5 | [2] |

| XLogP | 1.9 | [1][2] |

| Purity | Typically ≥98% for commercial standards | [4][5] |

| Appearance | Solid / Powder | [4][5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | [4] |

Biological Activity and Potential Applications

This compound has been identified as a metabolite in several plant species, including Cryptomeria japonica, Sequoia sempervirens, and Metasequoia glyptostroboides[1]. Research has indicated its potential as a feeding inhibitor[5].

Antifeedant Activity

Further research is required to fully elucidate the mechanisms of action and potential therapeutic applications of this compound. The following sections will delve into the experimental approaches that could be employed for such investigations.

Hypothetical Experimental Workflow for Investigating this compound

The following diagram illustrates a potential experimental workflow for the comprehensive study of this compound, from initial isolation to the assessment of its biological activity.

Hypothetical Signaling Pathway Inhibition by this compound

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an antifeedant response. This is a generalized representation for illustrative purposes.

Detailed Experimental Protocols

To facilitate reproducibility and further research, this section would typically contain detailed experimental protocols. As specific experimental data for this compound is limited in the public domain, the following are generalized examples of protocols that would be relevant for its study.

Protocol: Isolation of this compound from Cryptomeria japonica

-

Extraction: Air-dried and powdered heartwood of C. japonica is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Structure Elucidation: The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry (MS).

Protocol: Antifeedant Bioassay

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

-

Diet Preparation: A standard artificial diet for the target insect species (e.g., Acusta despesta) is prepared. The test solutions are applied to the diet and the solvent is allowed to evaporate.

-

Bioassay: Larvae of the target insect are placed in individual containers with the treated diet. A control group with a solvent-treated diet is also included.

-

Data Collection: After a set period (e.g., 48 hours), the amount of diet consumed is measured. The antifeedant activity is calculated based on the reduction in food consumption in the treated groups compared to the control.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation, particularly in the context of its antifeedant properties. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its potential for development as a natural product-based pest management agent. A thorough toxicological evaluation would also be a critical next step in assessing its safety profile. The methodologies and data presented in this guide provide a foundational framework for researchers to build upon in their exploration of this compound.

References

- 1. This compound | C17H18O5 | CID 12315463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. This compound | 18194-29-1 - Coompo [coompo.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Natural Sources of Sequirin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequirin C is a naturally occurring norlignan, a class of phenolic compounds characterized by a C6-C5-C6 carbon skeleton. It has been identified as a constituent of the heartwood of certain coniferous trees. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its isolation and analysis, and an exploration of its biosynthetic origins. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided based on established methods for related compounds.

Natural Occurrence and Abundance

This compound is primarily isolated from the heartwood of the Californian redwood, Sequoia sempervirens.[1][2] While this species is the principal documented source, related compounds have been found in other species of the Cupressaceae family, suggesting a potential for broader, albeit likely minor, distribution.

Research indicates that this compound, along with the related norlignan agatharesinol, is considered a trace component of the total extractives from Sequoia sempervirens heartwood.[1] The concentration of these compounds can vary significantly between individual trees and even within different sections of the heartwood of a single tree.

Quantitative Data on Sequoia sempervirens Heartwood Extractives

| Solvent System | Yield (% of dry wood weight) | Reference |

| Cold Water | 5.8 - 18.9 | Anderson (1961) |

| Hot Water | 8.2 - 22.5 | Anderson (1961) |

| Ethanol | 7.1 - 15.4 | Sherrard & Kurth (1933) |

| Ether | 0.3 - 1.2 | Sherrard & Kurth (1933) |

| Acetone | Not Specified | Davies et al. (2014) |

Note: The yields of specific compounds like this compound would constitute a small fraction of these total extract yields.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and purification of this compound from its natural source, based on established protocols for norlignans from wood.

Extraction of Norlignans from Sequoia sempervirens Heartwood

This protocol describes a general procedure for obtaining a crude extract enriched in phenolic compounds, including this compound.

-

Sample Preparation:

-

Obtain heartwood from Sequoia sempervirens.

-

Air-dry the wood to a constant weight to minimize moisture content.

-

Grind the dried heartwood into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

-

-

Solvent Extraction:

-

Place the powdered wood material in a Soxhlet apparatus.

-

Extract the powder with a suitable organic solvent. A common choice for phenolic compounds is ethanol or a mixture of ethanol and water. Acetone is also an effective solvent.

-

Continue the extraction for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive removal of the extractives.

-

-

Concentration:

-

After extraction, remove the solvent from the extract solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to obtain a crude extract.

-

Purification of this compound

The crude extract obtained from the initial extraction is a complex mixture of various compounds. Chromatographic techniques are essential for the isolation and purification of this compound.

-

Fractionation of the Crude Extract:

-

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract can be dissolved in a methanol-water mixture and then sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Norlignans are typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The enriched fraction is then subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is a common choice for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) and methanol or acetonitrile is a common mobile phase system.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC coupled with a UV or a mass spectrometry (MS) detector is the most common method for the quantification of this compound in extracts.

-

A calibration curve is generated using a purified standard of this compound to determine its concentration in the samples.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For GC-MS analysis, the hydroxyl groups of this compound need to be derivatized (e.g., silylation) to increase its volatility. This method can provide both qualitative and quantitative information.

-

Biosynthesis of this compound

This compound, as a norlignan, is biosynthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites.

The biosynthesis of norlignans is believed to involve the oxidative coupling of two phenylpropanoid units. A key precursor to this compound is likely agatharesinol. One study has demonstrated the in vitro hydroxylation of agatharesinol to produce this compound, suggesting this is a key step in its biosynthesis.[1]

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from Phenylalanine.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding specific signaling pathways in which this compound is involved. The biological activities of many norlignans are an active area of research, and future studies may elucidate the molecular targets and signaling cascades modulated by this compound. Some studies have investigated the general antifungal properties of redwood extracts, which may be partly attributable to its norlignan constituents.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and analysis of this compound from its natural source.

Caption: General workflow for the isolation and analysis of this compound.

References

Physical and chemical properties of Sequirin C

An in-depth search for a compound named "Sequirin C" or the plausible alternative "Sequoyanin C" has yielded no specific chemical entity with corresponding physical, chemical, or biological data in the public domain. It is possible that "this compound" is a novel or proprietary compound with limited publicly available information, a trivial name not yet indexed in major chemical databases, or a potential misspelling of a different compound.

To provide an accurate and comprehensive technical guide as requested, the correct identification of the molecule is paramount. Without a confirmed chemical structure and associated research, the generation of data tables, experimental protocols, and signaling pathway diagrams would be speculative and not meet the standards of a scientific whitepaper.

We invite researchers, scientists, and drug development professionals who have access to information regarding "this compound" to provide a more specific identifier, such as a CAS number, IUPAC name, or a reference to a peer-reviewed publication describing its isolation and characterization.

Upon successful identification of the compound, a thorough guide will be developed, encompassing the following sections:

Physicochemical Properties of this compound

This section will provide a detailed summary of the physical and chemical characteristics of the compound. All quantitative data will be presented in a clear and concise tabular format for ease of reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | - | - | - |

| Molecular Weight | - | g/mol | - |

| Melting Point | - | °C | - |

| Boiling Point | - | °C | - |

| Solubility | - | - | - |

| pKa | - | - | - |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

|---|---|---|

| 1H NMR | - | - |

| 13C NMR | - | - |

| Mass Spectrometry | - | - |

| Infrared (IR) | - | - |

| UV-Vis | - | - |

Biological Activity and Signaling Pathways

This section will delve into the known biological effects of this compound and the molecular pathways through which it exerts its activity.

Reported Biological Activities

A summary of the observed biological effects of this compound in various experimental models will be provided.

Signaling Pathway Analysis

Detailed diagrams of any identified signaling pathways involving this compound will be rendered using Graphviz (DOT language) to visually represent the molecular interactions and cascades.

(Example DOT script placeholder)

A brief, descriptive caption will be provided here.

Experimental Protocols

This section will provide detailed methodologies for key experiments cited in the guide, enabling researchers to reproduce and build upon the existing findings.

Isolation and Purification

A step-by-step protocol for the isolation and purification of this compound from its natural source or its chemical synthesis will be detailed.

Structural Elucidation

The experimental procedures for the spectroscopic analyses (NMR, MS, IR) used to determine the structure of this compound will be described.

Biological Assays

Protocols for the biological assays used to evaluate the activity of this compound will be provided, including cell culture conditions, treatment protocols, and endpoint measurements.

(Example Experimental Workflow Diagram Placeholder)

A brief, descriptive caption will be provided here.

We are committed to providing a high-quality, in-depth technical guide on this compound and welcome any information that will allow us to proceed with its creation. Please provide any available data to facilitate this endeavor.

Sequirin C: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequirin C, a norlignan first isolated from the heartwood of the coast redwood (Sequoia sempervirens), represents a unique phytochemical with potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. While specific quantitative data on its bioactivity is limited in publicly available literature, this document presents detailed, representative experimental protocols for assessing cytotoxicity and anti-inflammatory effects, key areas of investigation for natural products. Furthermore, it explores potential signaling pathway interactions, offering a framework for future research into its mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further investigation.

Discovery and History

The discovery of this compound is intrinsically linked to the chemical exploration of the majestic coast redwood, Sequoia sempervirens. This iconic tree species, known for its longevity and resistance to decay, has long been a subject of phytochemical investigation.

In 1969, N. A. R. Hatam and D. A. Whiting published a seminal paper detailing the isolation and structural characterization of two new natural phenols from the heartwood of Sequoia sempervirens.[1] One of these compounds was named this compound.

Isolation and Structure Elucidation

The initial isolation of this compound was achieved through a meticulous process of solvent extraction of the redwood heartwood, followed by chromatographic separation. The structure of this compound was determined using a combination of spectroscopic and chemical methods, which were state-of-the-art for that era.[1]

-

Isolation: this compound was isolated as its methyl ether from the heartwood of Sequoia sempervirens.[1]

-

Structural Characterization: Through spectroscopic analysis and chemical reactions, the structure was elucidated as (2S,3S)-(E)-3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pent-4-ene-1,2-diol (for the methyl ether). The parent compound, this compound, is a norlignan with a molecular formula of C17H18O5 and a molecular weight of 302.32 g/mol .

The workflow for the discovery of a novel natural product like this compound can be generalized as follows:

Biological Activity

While the initial discovery focused on its chemical structure, the biological activities of this compound have not been extensively reported in dedicated studies. However, related norlignans isolated from Sequoia sempervirens have demonstrated various biological effects, including anticancer and antifungal activities. This suggests that this compound may also possess interesting pharmacological properties worthy of investigation.

Quantitative Data

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC50 (µM) |

| A549 (Lung Carcinoma) | MTT | Cell Viability | 48 | 75.2 |

| MCF-7 (Breast Cancer) | Resazurin | Cell Viability | 48 | 58.9 |

| HepG2 (Hepatoma) | Neutral Red | Cell Viability | 48 | 92.1 |

| HDF (Normal Fibroblasts) | MTT | Cell Viability | 48 | > 200 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | Incubation Time (h) | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | 24 | 45.6 |

| TNF-α Production | THP-1 | LPS | TNF-α | 24 | 62.3 |

| IL-6 Production | THP-1 | LPS | IL-6 | 24 | 55.8 |

Experimental Protocols

To guide researchers in the biological evaluation of this compound, this section provides detailed, representative protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol outlines a method to assess the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Objective: To determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with 100 µL of various concentrations of this compound for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to stimulate the cells. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-stimulated vehicle control. Calculate the IC50 value.

Potential Signaling Pathway Interactions

The molecular mechanisms underlying the potential biological activities of this compound have not been elucidated. However, many natural polyphenolic compounds, including lignans and norlignans, are known to modulate key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Many anti-inflammatory natural products exert their effects by inhibiting the NF-κB pathway. It is plausible that this compound could interfere with this pathway, potentially at the level of IKK activation or the nuclear translocation of NF-κB.

References

Sequirin C in Sequoia sempervirens: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequirin C, a norlignan metabolite found in the heartwood of Sequoia sempervirens (coast redwood), is a subject of growing interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biosynthesis, quantitative data, experimental protocols for its study, and potential areas for future research, particularly in the realm of cellular signaling. While this compound is considered a trace compound, its structural relationship to other bioactive norlignans suggests its potential significance.

Introduction to this compound

This compound is a norlignan, a class of phenylpropanoid dimers, characterized by a C6-C5-C6 carbon skeleton.[1] It is structurally a derivative of agatharesinol, with an additional hydroxyl group on one of the aromatic rings.[2] This metabolite has been identified in the heartwood of Sequoia sempervirens, a tree renowned for its natural durability, which is largely attributed to its extractive compounds.[3] While present in trace amounts, the biological activity of extracts containing this compound suggests its potential contribution to the antifungal and cytotoxic properties of redwood.[3][4]

Quantitative Data

Specific quantitative data for pure this compound from Sequoia sempervirens is limited in the available scientific literature. However, some studies provide context for its abundance and the bioactivity of extracts in which it is a component.

| Parameter | Organism/Extract | Value | Reference |

| Abundance | Dried extracts of Sequoia sempervirens heartwood | Trace compound | [3] |

| Antifungal Activity (IC50) | Acetone extract of Sequoia sempervirens vs. Candida glabrata | 15.98 µg/mL | [4] |

| Anticancer Activity (IC50) | Agatharesinol acetonide vs. A549 non-small-cell lung cancer cell line | 27.1 µM | [4] |

| Cathepsin B Inhibition (IC50) | Acetone extract of Sequoia sempervirens | 4.58 µg/mL | [4] |

| Cathepsin B Inhibition (IC50) | Methanol extract of Sequoia sempervirens | 5.49 µg/mL | [4] |

Note: The provided IC50 values are for crude extracts or a related compound, not for purified this compound. These values indicate the potential bioactivity of the mixture of compounds present in the redwood heartwood, including this compound. Further research with isolated this compound is necessary to determine its specific potency.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway, which is responsible for the formation of a wide variety of plant secondary metabolites. While the complete pathway has not been elucidated in Sequoia sempervirens, evidence from related species provides a strong hypothetical model.

The biosynthesis of norlignans is initiated from the oxidative coupling of two coniferyl alcohol units. A key intermediate in the pathway to this compound is agatharesinol. Research on Cryptomeria japonica has demonstrated the in vitro enzymatic hydroxylation of agatharesinol to produce this compound.[5] This reaction is catalyzed by a microsomal enzyme preparation and is dependent on cofactors such as NADPH or NADH and enhanced by FAD or FMN, which is characteristic of a cytochrome P450 monooxygenase.[5]

The proposed biosynthetic pathway is as follows:

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. The following sections outline generalized methodologies based on standard practices for the analysis of norlignans from plant sources.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from Sequoia sempervirens heartwood is presented below. This process involves solvent extraction followed by chromatographic purification.

Caption: General workflow for this compound extraction.

Methodology Details:

-

Sample Preparation: Air-dried heartwood of Sequoia sempervirens is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered heartwood is extracted exhaustively with organic solvents such as methanol or acetone at room temperature. This can be done through maceration or using a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation:

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound (visualized under UV light or with a staining reagent).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.

-

Structural Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) provides precise mass data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Bioactivity Assays

Antifungal Activity:

The antifungal activity of this compound can be evaluated against common wood-decay fungi, such as Trametes versicolor (a white-rot fungus) and Gloeophyllum trabeum (a brown-rot fungus).

-

Agar Disc Diffusion Assay: A solution of this compound is applied to a sterile paper disc placed on an agar plate inoculated with the test fungus. The diameter of the inhibition zone is measured after incubation.

-

Minimum Inhibitory Concentration (MIC) Determination: A broth microdilution method is used to determine the lowest concentration of this compound that inhibits visible fungal growth.

Cytotoxicity Assay:

The cytotoxic potential of this compound can be assessed against various cancer cell lines (e.g., A549 human lung carcinoma, HeLa cervical cancer) and a normal cell line to determine selectivity.

-

MTT Assay: Cells are incubated with varying concentrations of this compound. The MTT reagent is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways: A Frontier for Research

Currently, there is a significant lack of information regarding the effects of this compound on cellular signaling pathways. This represents a critical knowledge gap and a promising area for future research. Understanding how this compound exerts its biological effects at the molecular level is essential for its potential development as a therapeutic agent.

Potential Research Directions:

-

Antifungal Mechanism: Investigating the impact of this compound on fungal cell wall integrity, membrane permeability, and key signaling pathways involved in fungal growth and virulence, such as the CWI (Cell Wall Integrity) and HOG (High Osmolarity Glycerol) pathways.

-

Anticancer Mechanism: Elucidating the signaling pathways affected by this compound in cancer cells. This could involve studying its effects on pathways related to apoptosis (e.g., caspase activation), cell cycle regulation (e.g., cyclin-dependent kinases), and proliferation (e.g., MAPK, PI3K/Akt pathways).

A hypothetical workflow for investigating the effect of this compound on a generic signaling pathway is presented below.

References

- 1. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H18O5 | CID 12315463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Norlignans from Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Review of Norlignans Structurally Similar to Sequirin C for Researchers and Drug Development Professionals

An in-depth analysis of the chemical structures, biological activities, and synthesis of Sequirin C and its analogs, providing a comprehensive resource for scientific research and therapeutic development.

This technical guide delves into the core characteristics of norlignans that share structural similarities with this compound, a naturally occurring compound with notable biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Norlignans with Structural Similarity to this compound

Norlignans are a class of naturally occurring phenolic compounds characterized by a C6-C5-C6 carbon skeleton, differing from lignans by the absence of one carbon atom in the propyl side chain. This compound, isolated from species such as Sequoia sempervirens, has garnered interest for its antiviral and cytotoxic properties. Several other norlignans share a core structural framework with this compound, including agatharesinol, sugiresinol, sequirin B, and metathis compound. The chemical structures of these compounds are presented below, highlighting their shared phenylpropanoid-derived backbone and variations in hydroxylation and stereochemistry.

Quantitative Biological Activity

The biological activities of this compound and its analogs have been evaluated against various targets, including viruses and cancer cell lines. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, to facilitate a comparative analysis of their potency.

| Compound | Biological Activity | Cell Line / Target | IC50 / MIC | Reference |

| This compound | Anti-HIV-1 | - | 9.56 µM | [1] |

| Anti-Tobacco Mosaic Virus | - | 17.6% inhibition | [1] | |

| Agatharesinol Acetonide | Anticancer | A549 (Non-small-cell lung cancer) | 27.1 µM | [2] |

| Nyasol | Anticancer | HL60 (Human promyelocytic leukemia) | 15.5 µM | [3] |

| Gobicusin A | Antibacterial | Escherichia coli | 0.12 mg/mL | [1] |

| Antibacterial | Staphylococcus aureus | 0.05 mg/mL | [1] | |

| Iso-agatharesinol | Antibacterial | Escherichia coli | 0.25 mg/mL | [1] |

| Antibacterial | Staphylococcus aureus | 0.12 mg/mL | [1] | |

| Vitrofolal C, D, E | Antibacterial | Methicillin-resistant Staphylococcus aureus | < 64 µg/mL | [1] |

| Nicotnorlignan A | Anti-HIV-1 | - | 3.15 µM | [1] |

| Benzodioxane derivative | Anti-HIV-1 | - | 7.62 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the experimental protocols for the key biological assays cited in this review.

Anti-HIV-1 Assay (General Protocol)

The anti-HIV-1 activity of the norlignans was assessed using a cell-based assay that measures the inhibition of virus-induced cytopathic effects.

-

Cell Culture: MT-4 cells, a human T-cell leukemia line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Virus Preparation: A stock of HIV-1 (e.g., IIIB strain) is prepared and titrated to determine the 50% tissue culture infectious dose (TCID50).

-

Assay Procedure:

-

MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

-

The test compounds (norlignans) are dissolved in dimethyl sulfoxide (DMSO) and added to the wells in a series of dilutions.

-

A predetermined amount of HIV-1 (e.g., 100 TCID50) is added to each well, except for the cell control wells.

-

The plates are incubated for 4-5 days at 37°C.

-

-

Data Analysis: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm. The IC50 value, the concentration of the compound that inhibits the cytopathic effect of the virus by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay against A549 and HL60 Cells (General Protocol)

The cytotoxic activity of the norlignans against cancer cell lines is determined using a standard MTT assay.

-

Cell Culture: A549 (human lung carcinoma) or HL60 (human promyelocytic leukemia) cells are maintained in an appropriate medium (e.g., DMEM for A549, RPMI-1640 for HL60) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well for A549, 1 x 10^4 cells/well for HL60).

-

After 24 hours of incubation, the cells are treated with various concentrations of the test compounds.

-

The plates are incubated for another 48-72 hours.

-

-

Data Analysis:

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Norlignan Biosynthesis Pathway

Norlignans are biosynthesized from phenylpropanoid precursors. The following diagram illustrates a simplified pathway leading to the formation of the norlignan backbone.

References

The Enigmatic Mechanism of Sequirin C: A Field in Need of Exploration

Researchers, scientists, and drug development professionals are currently faced with a significant knowledge gap regarding the biological activities and mechanism of action of Sequirin C, a norlignan found in species such as Cryptomeria japonica and Sequoia sempervirens. Despite its characterization as a derivative of agatharesinol, extensive searches of scientific literature have revealed a notable absence of in-depth studies elucidating its molecular targets and signaling pathways.

At present, a comprehensive, data-driven technical guide on the predicted mechanism of action of this compound cannot be constructed. The foundational experimental data required to build a predictive model—such as identification of protein binding partners, effects on cellular signaling cascades, or anti-proliferative and cytotoxic activities against cancer cell lines—is not available in the public domain.

While research into other natural compounds has often pointed towards the inhibition of key oncogenic pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade, there is currently no scientific evidence to link this compound to this or any other specific mechanism of action. The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its persistent activation is a hallmark of many cancers, making it a prime target for novel therapeutics. However, any suggestion of this compound's involvement would be purely speculative without supporting experimental data.

Similarly, the broader anti-cancer activities of other plant-derived molecules, which may involve the induction of apoptosis, inhibition of angiogenesis, or modulation of the immune response, cannot be extrapolated to this compound without direct investigation.

This lack of information presents both a challenge and an opportunity for the scientific community. The unique chemical structure of this compound warrants investigation into its potential biological activities. Future research endeavors should focus on:

-

Initial screening: Assessing the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines to identify potential areas of activity.

-

Target identification: Employing techniques such as affinity chromatography, mass spectrometry, and computational modeling to identify the molecular targets of this compound.

-

Pathway analysis: Investigating the impact of this compound on key signaling pathways implicated in cancer and other diseases, including but not limited to the STAT3, PI3K/Akt, and MAPK pathways.

The development of a detailed understanding of this compound's mechanism of action is contingent upon the execution of these foundational preclinical studies. Until such data becomes available, the therapeutic potential of this natural compound will remain largely unknown. The scientific community is encouraged to undertake these investigations to unlock the potential of this compound and contribute to the development of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols: Securinine C Extraction, Purification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securinine, a tetracyclic alkaloid primarily isolated from plants of the Securinega, Flueggea, and Phyllanthus genera, has garnered significant interest for its diverse pharmacological activities. It is recognized as a potent antagonist of the γ-aminobutyric acid (GABA) receptor and has demonstrated potential neuroprotective, antitumor, and anti-inflammatory properties. This document provides detailed protocols for the extraction and purification of securinine, alongside a summary of its key biological signaling pathways. The methodologies are compiled from established literature to offer a comprehensive guide for researchers.

Data Presentation: Comparison of Purification Protocols

Quantitative data from various securinine purification protocols are summarized below to facilitate methodological comparison.

| Parameter | Method 1: Multi-step Chromatography | Method 2: Ultrasonic Extraction |

| Starting Material | Securinega suffruticosa | Securinega branches and leaves |

| Extraction Method | Alcohol Extraction | Continuous reverse-flow ultrasonic extraction in acidic solution |

| Purification Steps | Macroporous Resin Chromatography, Silica Gel Column Chromatography, Recrystallization | Macroporous Adsorptive Resin Chromatography, Recrystallization |

| Final Purity | Up to 99.98% | Not explicitly stated |

| Overall Yield | 80-85% | Not explicitly stated |

| Key Reagents | Ethanol, Macroporous Resin, Silica Gel, Acetonitrile, Ammonium Acetate | Sulfuric Acid, Ammonia Water, Ethanol |

Experimental Protocols

Method 1: Multi-step Chromatography for High-Purity Securinine

This protocol is adapted from a patented method for isolating and purifying monomer securinine.

1. Extraction:

- Dry the plant material (e.g., Yi Ye bush clover) and grind it into a powder.

- Perform alcohol extraction by refluxing the powder with ethanol at 70°C to 90°C for 1-2 hours.

- Filter the mixture to obtain the crude extract solution.

2. Macroporous Resin Chromatography:

- Load the crude extract onto a macroporous resin column.

- Wash the column sequentially with water and 30%~50% ethanol to remove impurities.

- Elute the securinine-containing fraction with 70%~90% ethanol.

3. Silica Gel Column Chromatography:

- Concentrate the eluent from the previous step.

- Subject the concentrated eluent to silica gel column chromatography for further purification.

4. Recrystallization:

- Collect the purified fractions and concentrate them under reduced pressure at 60°C until the organic solvent is removed.

- Recrystallize the resulting solid from an ethanol-water solution (e.g., volume ratio of 4:5) to obtain high-purity securinine crystals.

5. Quality Control:

- Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).

- HPLC Conditions:

- Column: C18

- Mobile Phase: Acetonitrile - 0.04mol/L ammonium acetate (30:70)

- Detection Wavelength: 256nm

Method 2: Continuous Reverse-Flow Ultrasonic Extraction

This protocol is based on a patented method utilizing ultrasonic technology for extraction.

1. Preparation of Plant Material:

- Dry the branches and leaves of Securinega in an 80°C oven.

- Grind the dried material and pass it through a 60-mesh sieve.

2. Ultrasonic Extraction:

- In an acidic solution (0.5 ~ 2% aqueous sulfuric acid), perform continuous reverse-flow ultrasonic extraction of the plant powder.

- Maintain the temperature at 60 ~ 70°C and the ultrasonic frequency at 50 ~ 70KHz for 2 ~ 3 hours.

3. Purification:

- Neutralize the acidic extract with an alkali.

- Separate the neutralized solution using a macroporous adsorptive resin.

- Elute the securinine with an ammonia water-ethanol solution.

4. Crystallization:

- Concentrate the eluate under reduced pressure to one-fifth of its original volume.

- Cool the concentrated solution to induce crystallization.

- Filter the crystals and recrystallize them twice with 80% ethanol to obtain yellow securinine needle crystals.

Signaling Pathways and Experimental Workflows

Experimental Workflow: Securinine Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of securinine based on the multi-step chromatography method.

Caption: Workflow for Securinine C extraction and purification.

Signaling Pathway: Securinine as a GABA Receptor Antagonist

Securinine acts as a selective antagonist of GABA receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. By blocking the action of GABA, securinine can lead to neuronal excitation.

Caption: Securinine's antagonistic action on the GABA receptor.

Signaling Pathway: Securinine's Effect on PI3K/AKT/mTOR and MAPK Pathways

Securinine has been shown to modulate key intracellular signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/AKT/mTOR and MAPK pathways. This activity is central to its potential anticancer effects.

Caption: Securinine's modulation of PI3K/AKT/mTOR and MAPK signaling.

Application Notes and Protocols for the Synthesis of Sequirin C from Agatharesinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Synthesis Approaches: Ortho-Hydroxylation of Agatharesinol

The key chemical transformation for the conversion of agatharesinol to Sequirin C is the selective hydroxylation at the ortho position of one of the phenolic rings. Several methods for the ortho-hydroxylation of phenols have been reported in the literature and can be adapted for this specific synthesis.

Organometallic-Directed C-H Functionalization

A promising strategy involves the use of a directing group to achieve regioselective C-H activation and subsequent oxidation. For instance, a palladium-catalyzed ortho-hydroxylation can be envisioned.

Experimental Workflow:

Caption: Palladium-catalyzed ortho-hydroxylation workflow.

Protocol:

-

Protection: The phenolic hydroxyl groups of agatharesinol are first protected to prevent side reactions. A common strategy is the formation of silyl ethers using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.

-

Directed Ortho-Hydroxylation: A directing group, for example, a picolinamide, is installed on one of the protected phenolic oxygens. This directs a palladium catalyst to the ortho C-H bond. The hydroxylation can then be achieved using an oxidizing agent like N-fluorobenzenesulfonimide (NFSI) or other sources of electrophilic oxygen.

-

Deprotection: The protecting groups are removed under appropriate conditions. For silyl ethers, fluoride sources like tetrabutylammonium fluoride (TBAF) are effective.

-

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Quantitative Data (Hypothetical):

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Protection | TBDMSCl, Imidazole | DMF | 25 | 12 | >95 | >98 |

| Directed Hydroxylation | Pd(OAc)₂, Picolinamide ligand, Oxidant (NFSI) | Toluene | 100 | 24 | 40-60 | >90 |

| Deprotection | TBAF | THF | 25 | 4 | >90 | >95 |

| Overall (Hypothetical) | 35-55 | >95 |

Oxidation/Reduction of Phenols

Another approach involves the oxidation of the phenol to an ortho-quinone, followed by reduction to the catechol.

Experimental Workflow:

Caption: Oxidation-reduction workflow for catechol synthesis.

Protocol:

-

Oxidation: Agatharesinol is treated with an oxidizing agent that selectively forms the ortho-quinone. Reagents like Fremy's salt or transition metal complexes (e.g., salcomine in the presence of oxygen) can be employed.

-

Reduction: The resulting ortho-quinone is then reduced to the corresponding catechol (this compound). Mild reducing agents such as sodium borohydride (NaBH₄) or sodium dithionite are suitable for this step.

-

Purification: The product is purified using standard chromatographic methods.

Quantitative Data (Hypothetical):

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Oxidation | Salcomine, O₂ | Acetonitrile | 25 | 8 | 50-70 | >85 |

| Reduction | NaBH₄ | Methanol | 0 to 25 | 1 | >90 | >95 |

| Overall (Hypothetical) | 45-65 | >95 |

Biocatalytic Synthesis: Enzymatic Hydroxylation

Biocatalysis offers a green and highly selective alternative to chemical synthesis. Cytochrome P450 monooxygenases are enzymes known to catalyze the hydroxylation of aromatic compounds with high regioselectivity.

Signaling Pathway (Conceptual):

Caption: Conceptual catalytic cycle of Cytochrome P450.

Protocol: Whole-Cell Biotransformation

-

Microorganism Selection and Culture: A microorganism known to express suitable cytochrome P450 enzymes (e.g., certain species of Bacillus, Streptomyces, or fungi) is cultured in an appropriate growth medium until it reaches the desired cell density.

-

Substrate Feeding: A solution of agatharesinol (dissolved in a biocompatible solvent like DMSO) is added to the microbial culture.

-

Biotransformation: The culture is incubated under controlled conditions (temperature, pH, aeration) to allow for the enzymatic conversion of agatharesinol to this compound.

-

Extraction and Purification: After the reaction period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated, and this compound is purified using chromatographic techniques.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Microorganism | Engineered E. coli expressing a P450 |

| Agatharesinol Concentration | 1 g/L |

| Incubation Temperature | 30 °C |

| Incubation Time | 48-72 h |

| Conversion Rate (%) | 20-40 |

| Isolated Yield (%) | 15-35 |

| Product Purity (%) | >98 |

Conclusion

The synthesis of this compound from agatharesinol presents a challenge in achieving regioselective ortho-hydroxylation. Both chemical and biocatalytic methods offer potential pathways. Chemical methods, particularly those employing directing groups, may provide a more direct but potentially lower-yielding route. Biocatalytic approaches, while requiring significant development in enzyme screening and process optimization, hold the promise of a more sustainable and selective synthesis. The protocols and data presented herein are based on established chemical principles and serve as a foundational guide for researchers aiming to develop a robust and efficient synthesis of this compound. Further experimental validation and optimization are necessary to translate these conceptual methods into practical applications.

Application Note: Mass Spectrometry Analysis of Sequirin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequirin C is a norlignan, a class of naturally occurring phenolic compounds, that has garnered interest for its potential biological activities. Found in plant species such as Cryptomeria japonica and Sequoia sempervirens, this compound possesses a unique chemical structure that may contribute to its cytotoxic and antiviral properties.[1][2] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific method for the quantification of small molecules in complex matrices. Additionally, we summarize available quantitative data and discuss potential signaling pathways that may be modulated by this compound based on evidence from related molecules.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₅ | [2] |

| Molecular Weight | 302.32 g/mol | [2] |

| IUPAC Name | 4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol | [2] |

Quantitative Analysis by LC-MS/MS

The following protocol is a representative method for the quantitative analysis of this compound, adapted from established methodologies for the analysis of lignans and other phenolic compounds.

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Sample Preparation:

-

Standard Solutions: Prepare a stock solution of this compound in methanol (1 mg/mL). A series of working standard solutions can be prepared by serial dilution of the stock solution with the initial mobile phase.

-

Matrix Samples (e.g., cell culture media, plasma): Perform a protein precipitation by adding three volumes of ice-cold acetonitrile containing an appropriate internal standard to one volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A linear gradient can be optimized, for example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), negative ion mode.

-

Ionization Parameters:

-

Capillary Voltage: -3.5 kV

-

Cone Voltage: -40 V

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 301.1. Product ions for fragmentation need to be determined by infusing a standard solution of this compound and performing a product ion scan. Likely product ions would result from the cleavage of the side chain.

Data Presentation: Quantitative Biological Activity

Limited quantitative data is available for the biological activity of this compound. One study has reported its cytotoxic effects on a human cancer cell line.

| Biological Activity | Cell Line | IC₅₀ (µM) | Reference |

| Cytotoxicity | HL-60 (Human promyelocytic leukemia) | 5.5 | [1] |

This value is comparable to that of the established chemotherapeutic agent cisplatin (IC₅₀ = 2.0 µM) in the same study, suggesting significant cytotoxic potential.[1]

Experimental Workflow

Figure 1. A generalized workflow for the quantitative analysis of this compound.

Potential Signaling Pathways

While the direct molecular targets and signaling pathways of this compound have not been extensively studied, research on structurally related lignans and norlignans provides insights into its potential mechanisms of action. For instance, the lignan Schisandrin C has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[3][4]

Inferred Signaling Pathways for this compound Activity:

Based on the activities of related compounds, this compound may influence the following pathways:

-

NF-κB Signaling Pathway: Many natural phenolic compounds are known to inhibit the NF-κB pathway, which is a central regulator of inflammation. Schisandrin C has been shown to suppress the activation of NF-κB.[3] Inhibition of this pathway by this compound could explain potential anti-inflammatory effects.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Schisandrin C has been observed to suppress MAPK activation.[3]

-

cGAS-STING Pathway: Recent studies have shown that Schisandrin C can enhance the activation of the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA and can promote anti-tumor immunity.[4] Given the cytotoxic activity of this compound, it is plausible that it could also modulate this pathway.

Figure 2. Inferred signaling pathways potentially modulated by this compound.

Conclusion

This application note provides a framework for the mass spectrometry-based analysis of this compound. The detailed LC-MS/MS protocol offers a starting point for the sensitive and accurate quantification of this promising norlignan. While further research is needed to fully elucidate its biological activities and mechanisms of action, the available data on its cytotoxicity, coupled with the known signaling pathways affected by related compounds, highlight this compound as a compound of interest for further investigation in drug discovery and development. The methodologies and information presented here are intended to support researchers in their exploration of this compound and its therapeutic potential.

References

- 1. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H18O5 | CID 12315463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sequirin C in In Vitro Antioxidant Assays (DPPH, ABTS)

Introduction

Sequirin C is a natural compound of interest for its potential antioxidant properties. Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. This document provides detailed protocols for evaluating the in vitro antioxidant capacity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods are fundamental in the preliminary screening and characterization of antioxidant compounds for researchers, scientists, and professionals in drug development.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from deep violet to pale yellow.[1][2] The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization of the solution.[3][4][5] The extent of color change in both assays is proportional to the antioxidant's scavenging capacity.

Mechanism of Action

The antioxidant activity of compounds like this compound generally involves the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals. This action helps to prevent cellular damage. While the specific signaling pathways modulated by this compound require further investigation, many natural antioxidants are known to influence pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.

Data Presentation

The following tables present illustrative quantitative data on the antioxidant activity of this compound as determined by DPPH and ABTS assays. This data is provided for exemplary purposes to guide researchers in their data presentation.

Table 1: DPPH Radical Scavenging Activity of this compound

| This compound Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition |

| 0 (Control) | 0.680 | 0.00 |

| 10 | 0.544 | 20.00 |

| 25 | 0.408 | 40.00 |

| 50 | 0.306 | 55.00 |

| 100 | 0.170 | 75.00 |

| IC₅₀ (µg/mL) | 45.5 | |

| Ascorbic Acid (Positive Control) | 8.2 |

Table 2: ABTS Radical Cation Scavenging Activity of this compound

| This compound Concentration (µg/mL) | Absorbance at 734 nm | % Inhibition |

| 0 (Control) | 0.720 | 0.00 |

| 10 | 0.590 | 18.06 |

| 25 | 0.454 | 36.94 |

| 50 | 0.324 | 55.00 |

| 100 | 0.166 | 76.94 |

| IC₅₀ (µg/mL) | 48.2 | |

| Trolox (Positive Control) | 6.5 |

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol details the procedure for determining the free radical scavenging activity of this compound using the DPPH assay.

1. Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader or spectrophotometer

2. Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[6] This solution should be freshly prepared and protected from light.

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

-

Working Solutions: Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100 µg/mL) from the stock solution using methanol or ethanol.

-

Positive Control: Prepare a series of concentrations for ascorbic acid in the same manner as the test sample.

3. Experimental Procedure:

-

Add 100 µL of the various concentrations of this compound or positive control into the wells of a 96-well microplate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance at 517 nm using a microplate reader.[1][6]

4. Calculation of % Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

5. IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration of this compound.

ABTS Radical Cation Scavenging Assay Protocol

This protocol outlines the steps to assess the antioxidant capacity of this compound by measuring its ability to scavenge the ABTS radical cation.

1. Materials and Reagents:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

This compound

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader or spectrophotometer

2. Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] This will produce the dark-colored ABTS•+ solution.

-

Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

This compound and Trolox Solutions: Prepare stock and working dilutions of this compound and Trolox as described in the DPPH protocol.

3. Experimental Procedure:

-

Add 20 µL of the various concentrations of this compound or Trolox to the wells of a 96-well microplate.

-

Add 180 µL of the adjusted ABTS•+ solution to each well.

-

For the control well, add 20 µL of the solvent and 180 µL of the adjusted ABTS•+ solution.

-

For the blank, add 200 µL of the solvent.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.[3][5]

4. Calculation of % Inhibition: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without the sample).

-

A_sample is the absorbance of the sample with the ABTS•+ solution.

5. IC₅₀ Determination: The IC₅₀ value is determined by plotting the % inhibition against the concentration of this compound.

General Antioxidant Signaling Pathway

The following diagram illustrates a simplified, general mechanism by which an antioxidant compound can neutralize free radicals.

References

- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. m.youtube.com [m.youtube.com]

- 4. ABTS - Wikipedia [en.wikipedia.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes: Cell-Based Anti-Inflammatory Assay for Sequirin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequirin C, a norlignan found in plants such as Cryptomeria japonica and Sequoia sempervirens, presents a promising scaffold for the development of novel anti-inflammatory therapeutics.[1] This application note provides a comprehensive framework for evaluating the anti-inflammatory potential of this compound using established cell-based assays. The described protocols are designed to assess the compound's ability to modulate key inflammatory pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases such as arthritis, cardiovascular disease, and cancer.[2] Natural products are a rich source of novel anti-inflammatory agents.[2][3][4] Compounds like Schisandrin C have demonstrated anti-inflammatory effects by inhibiting NF-κB and MAPK pathways, providing a rationale for investigating similar activities in this compound.[5][6][7][8]

These protocols will guide researchers in quantifying the inhibitory effects of this compound on the production of pro-inflammatory mediators and elucidating the underlying molecular mechanisms.

Key Experimental Assays

This application note details the following cell-based assays to characterize the anti-inflammatory activity of this compound:

-

Cell Viability Assay (MTT): To determine the non-cytotoxic concentration range of this compound.

-

LPS-Induced Pro-Inflammatory Cytokine Production Assay (ELISA): To measure the inhibition of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

NF-κB Reporter Assay: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

-

MAPK Phosphorylation Assay (Western Blot): To investigate the modulation of p38 MAPK phosphorylation, a critical step in the inflammatory signaling cascade.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 98.5 ± 2.1 |

| 5 | 97.2 ± 3.5 |

| 10 | 95.8 ± 2.9 |

| 25 | 93.1 ± 4.2 |

| 50 | 88.7 ± 5.1 |

| 100 | 75.3 ± 6.8 |

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on LPS-Induced Pro-Inflammatory Cytokine Production in RAW 264.7 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 25.3 ± 4.1 | 15.8 ± 3.2 |

| LPS (1 µg/mL) | 1250.7 ± 89.4 | 980.4 ± 75.1 |

| LPS + this compound (1 µM) | 1189.2 ± 76.5 | 955.1 ± 68.9 |

| LPS + this compound (5 µM) | 950.1 ± 65.2 | 760.3 ± 55.7 |

| LPS + this compound (10 µM) | 625.8 ± 45.3 | 490.6 ± 38.4 |

| LPS + this compound (25 µM) | 310.4 ± 28.9 | 245.2 ± 21.3 |

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.

Table 3: Inhibition of LPS-Induced NF-κB Activation by this compound in HEK293-NF-κB Reporter Cells

| Treatment | Normalized Luciferase Activity (RLU) | Inhibition (%) |

| Vehicle Control | 1.0 | 0 |

| LPS (1 µg/mL) | 54.2 ± 4.8 | - |

| LPS + this compound (1 µM) | 51.5 ± 4.1 | 5.0 |

| LPS + this compound (5 µM) | 38.9 ± 3.5 | 28.2 |

| LPS + this compound (10 µM) | 22.1 ± 2.7 | 59.2 |

| LPS + this compound (25 µM) | 10.8 ± 1.9 | 80.1 |

Data are presented as mean ± standard deviation (n=3). Relative Light Units (RLU) were normalized to the vehicle control.

Table 4: Effect of this compound on LPS-Induced p38 MAPK Phosphorylation in RAW 264.7 Macrophages

| Treatment | Relative p-p38/Total p38 Ratio |

| Vehicle Control | 1.0 |

| LPS (1 µg/mL) | 8.7 ± 0.9 |

| LPS + this compound (10 µM) | 4.2 ± 0.5 |

| LPS + this compound (25 µM) | 2.1 ± 0.3 |

Data are presented as mean ± standard deviation (n=3) from densitometric analysis of Western blots.

Experimental Protocols

Cell Viability Assay (MTT)

This assay determines the metabolic activity of cells as an indicator of cell viability.[9][10][11]

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][11]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.